molecular formula C17H18N4O2S B2784980 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013782-73-4

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2784980
CAS RN: 1013782-73-4
M. Wt: 342.42
InChI Key: MKBIKUPKJABERI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at its reactivity with various reagents and under different conditions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, like UV-Vis, IR, and NMR spectra, may also be analyzed .

Mechanism of Action

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Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) for information on safe handling and disposal .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to its structure, or new reactions it could be used in .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-9-14(21(3)20-10)16(22)19-17-18-15(11(2)24-17)12-5-7-13(23-4)8-6-12/h5-9H,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBIKUPKJABERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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